molecular formula C17H19N3O2 B3728630 N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B3728630
M. Wt: 297.35 g/mol
InChI Key: FMAVRARRUXNIPW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as HMBAA, is a chemical compound that has been widely studied in scientific research. It is a hydrazone derivative that has shown potential in various applications, including as an antimicrobial agent, anticancer drug, and antioxidant.

Scientific Research Applications

N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus. This compound has also been investigated as a potential anticancer drug due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. This compound may also disrupt membrane integrity and inhibit the activity of certain metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit microbial growth, and scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in studying a range of microorganisms. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is its potential as an anticancer drug. Further research is needed to determine the mechanism of action and efficacy of this compound in treating different types of cancer. Another direction is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its synergistic effects.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-4-7-15(8-5-12)18-11-17(22)20-19-10-14-6-3-13(2)9-16(14)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAVRARRUXNIPW-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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